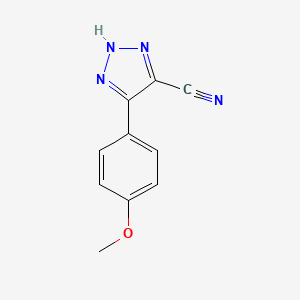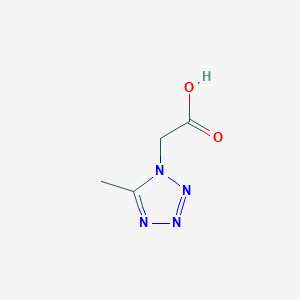
N,N-dibutylprop-2-enamide
Descripción general
Descripción
Synthesis Analysis
DBPA can be synthesized through selective desaturation of amides . This process involves an Fe-assisted regioselective oxidative desaturation of amides . Another method involves the preparation of N,N-Bis(2-hydroxyethyl) alkylamide from a variety of triglycerides using diethanolamine .
Molecular Structure Analysis
The molecular structure of DBPA involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure can be determined using techniques such as Fourier transform infrared (FTIR) spectroscopy .
Chemical Reactions Analysis
DBPA, as an enamide, can participate in various chemical reactions. For instance, enamides can undergo selective C(sp3)–H bond desaturation, a process widely used in organic synthesis . They can also be involved in reactions such as N-methylation and N,N-dimethylation, which are crucial in the chemical industry .
Physical And Chemical Properties Analysis
DBPA is a colorless liquid with a faint odor. It has a boiling point of 293 °C, and its melting point is -2.2 °C. DBPA is soluble in organic solvents such as acetone, chloroform, and dichloromethane, but it is insoluble in water due to its hydrophobic nature.
Aplicaciones Científicas De Investigación
Enamide Synthesis and Its Uses
Enamides, such as N,N-dibutylprop-2-enamide, are bioactive pharmacophores common in various natural products. They have become increasingly prevalent reagents for asymmetric incorporation of nitrogen functionality. The synthesis of geometrically defined enamides, especially highly substituted and Z-enamides, remains a challenge. A general method for the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity is highlighted. These geometrically defined enamides have applications towards the synthesis of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes (Trost, Cregg, & Quach, 2017).
Domino Reactions and Bond Transformations
Electron-deficient enamines, including N,N-dibutylprop-2-enamide, show widespread applications in organic synthesis. Tertiary enamines represent a special class with distinct properties and important applications. The research advances in organic synthesis via domino reactions utilizing the combinatorial bond transformations of electron-deficient tertiary enamines are significant. These reactions involve transformations of C-N, C=C, C-H, and other bonds, providing a range of synthetic possibilities (Wan & Gao, 2016).
Oxidative Radical Cyclization
Oxidative radical cyclization on enamide systems, including N,N-dibutylprop-2-enamide, using initiators and oxidants like n-Bu3SnH and dilauroyl peroxide, demonstrates efficient endo cyclizations. This method has applications in constructing complex ring systems such as the erythrina ring system in a concise sequence (Guerrero, Cruz-Almanza, & Miranda, 2003).
Copper-catalyzed Oxidative Amination
Enamides, including N,N-dibutylprop-2-enamide, are synthesized through a direct net alkene C-H amination and allylic amination. This method is catalyzed by Cu(II) in the presence of MnO2 and has applications in creating enamides, allylic amines, indoles, benzothiazine dioxides, and dibenzazepines directly and efficiently. This protocol is particularly ideal for synthesizing enamides from 1,1-disubstituted vinyl arenes (Liwosz & Chemler, 2013).
Highly Enantioselective Amination Reaction
N,N-dibutylprop-2-enamide is used in asymmetric amination reactions with dialkyl azodicarboxylate, giving rise to products in good yields and high enantioselectivities. This process allows for the efficient preparation of vicinal diamine precursors with excellent diastereoselectivities through reduction processes (Chang et al., 2010).
Direcciones Futuras
DBPA, as an enamide, has potential applications in various fields. For instance, it can be used as a building block for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives . Moreover, enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . Therefore, the study and application of DBPA and similar compounds have a promising future.
Propiedades
IUPAC Name |
N,N-dibutylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJMSHXCPBXOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439556 | |
| Record name | N,N-dibutylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibutylprop-2-enamide | |
CAS RN |
2274-13-7 | |
| Record name | N,N-dibutylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


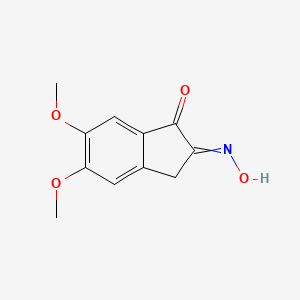
![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)
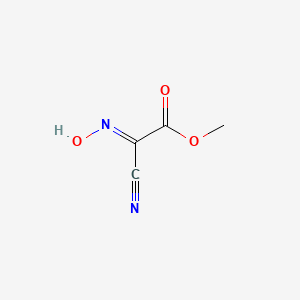

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

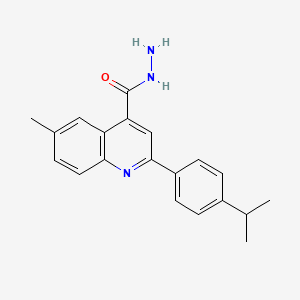
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)



